molecular formula C12H13N5O4 B607737 GS-441524 CAS No. 1191237-69-0

GS-441524

Numéro de catalogue: B607737
Numéro CAS: 1191237-69-0
Poids moléculaire: 291.26 g/mol
Clé InChI: BRDWIEOJOWJCLU-LTGWCKQJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

GS-441524, an experimental nucleoside analog antiviral, primarily targets the Replicase polyprotein 1ab of SARS-CoV and the RNA-directed RNA polymerase L of Zaire ebolavirus . These targets play a crucial role in the replication of the respective viruses, making this compound a potent antiviral agent.

Mode of Action

This compound acts by getting phosphorylated three times to form the active nucleoside triphosphate . This active form is then incorporated into the genome of virions, effectively terminating its replication . It competes with natural nucleoside triphosphates, blocking viral RNA synthesis .

Biochemical Pathways

The biochemical pathway of this compound involves its conversion into an active nucleoside triphosphate, which is then incorporated into the RNA of the virus, thereby terminating its replication . This mechanism disrupts the normal replication process of the virus, leading to its inhibition .

Pharmacokinetics

This compound has been found to transport poorly into cells compared to remdesivir . It has a low to moderate plasma clearance, ranging from 4.1 mL/min/kg in dogs to 26 mL/min/kg in mice . The steady state volume distribution ranged from 0.9 L/kg in dogs to 2.4 L/kg in mice after IV administration . Urinary excretion is the major elimination process for this compound . Following oral administration, the oral bioavailability was 8.3% in monkeys, 33% in rats, 39% in mice, and 85% in dogs .

Result of Action

The result of this compound’s action is the effective inhibition of viral replication. This has been demonstrated in vitro against a number of viruses, including SARS-CoV-2 . It has also been found to be an effective treatment for Feline Infectious Peritonitis (FIP), a lethal systemic disease affecting domestic cats .

Orientations Futures

Oral GS-441524 derivatives could be considered as game-changers in treating COVID-19 because oral administration has the potential to maximize clinical benefits . The current research related to the oral derivatives of this compound provides important insights into the potential factors underlying the controversial observations regarding the clinical efficacy of remdesivir .

Analyse Biochimique

Biochemical Properties

GS-441524 is stable in vitro in liver microsomes, cytosols, and hepatocytes of mice, rats, monkeys, dogs, and humans . The plasma free fractions of this compound were found to be 62–78% across all studied species . The in vitro transporter study results showed that this compound is a substrate of MDR1, BCRP, CNT3, ENT1, and ENT2 .

Cellular Effects

This compound has shown to inhibit the infection of SARS-CoV-2 virus to normal cells . It has an inhibitory effect on SARS-CoV-2 of novel coronavirus at the cellular level . It can significantly reduce the toxic price of the virus in cells and inhibit the proliferation of the virus in cells .

Molecular Mechanism

This compound is phosphorylated three times to form the active nucleoside triphosphate . This active form is incorporated into the genome of virions, terminating its replication . This compound is a substrate of MDR1, BCRP, CNT3, ENT1, and ENT2 , but not a substrate of CNT1, CNT2, and ENT4 .

Temporal Effects in Laboratory Settings

This compound was found to be stable in vitro in liver microsomes, cytosols, and hepatocytes of mice, rats, monkeys, dogs, and humans . Urinary excretion appeared to be the major elimination process for this compound . After 4 weeks of combination treatment, 45 of the 46 cats survived, and 43 of those became clinically normal .

Dosage Effects in Animal Models

The starting dosage for cats with wet or dry FIP and no ocular or neurological disease signs is 4-6 mg/kg daily for 12 weeks . Cats with ocular lesions and no neurological signs start at 8 mg/kg daily for 12 weeks . Cats with neurological signs start at 10 mg/kg, daily for 12 weeks .

Metabolic Pathways

This compound is phosphorylated three times to form the active nucleoside triphosphate . This active form is incorporated into the genome of virions, terminating its replication .

Transport and Distribution

This compound had a low to moderate plasma clearance (CLp), ranging from 4.1 mL/min/kg in dogs to 26 mL/min/kg in mice . The steady state volume distribution (Vdss) ranged from 0.9 L/kg in dogs to 2.4 L/kg in mice after IV administration .

Subcellular Localization

This compound is phosphorylated three times to form the active nucleoside triphosphate . This active form is incorporated into the genome of virions, terminating its replication . This suggests that this compound and its active form are localized in the cell nucleus where viral replication occurs.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile involves several steps, including protection, phosphoramidation, and deprotection. One efficient method starts with (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile. The primary exocyclic amine is protected with a benzoyl group, followed by the protection of the 3’- and 5’-alcohols using di(tert-butyl)chlorosilane . The overall yield of this approach on a gram scale can be up to 85% with excellent purity .

Industrial Production Methods

Industrial production methods for (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile involve large-scale synthesis using similar protection and deprotection strategies. The process is optimized for high yield and purity, ensuring the compound’s effectiveness for pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.

    Reduction: Involves the conversion of carbonyl groups to hydroxyl groups.

    Substitution: Involves the replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and chromium trioxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile, which can be used for further pharmaceutical applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Remdesivir: The prodrug of (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile, used for the treatment of COVID-19.

    Molnupiravir: Another nucleoside analogue with antiviral properties.

    Ribavirin: A nucleoside analogue used to treat various viral infections.

Uniqueness

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile is unique due to its simpler structure compared to remdesivir, making it less expensive to produce. It also has shown potential for oral delivery, which is precluded for remdesivir due to poor hepatic stability and first-pass metabolism .

Propriétés

IUPAC Name

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c13-4-12(10(20)9(19)7(3-18)21-12)8-2-1-6-11(14)15-5-16-17(6)8/h1-2,5,7,9-10,18-20H,3H2,(H2,14,15,16)/t7-,9-,10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDWIEOJOWJCLU-LTGWCKQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)CO)O)O)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)CO)O)O)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201028047
Record name (2R,3R,4S,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

GS-441524 is phosphorylated 3 times to form the active nucleoside triphosphate, which is incorporated into the genome of virions, terminating its replication.
Record name GS-441524
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15686
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1191237-69-0
Record name GS-441524
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191237690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GS-441524
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15686
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2R,3R,4S,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GS-441524
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BQK176DT6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.